BenchChemオンラインストアへようこそ!

2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide

Medicinal Chemistry SAR Physicochemical Profiling

This ortho-bromo tetrahydroindazole benzamide is a strategically differentiated scaffold for kinase drug discovery (ITK, FLT3). Unlike meta/para-substituted analogs, the 2-bromo position uniquely enables Pd-catalyzed cross-coupling for rapid parallel SAR expansion, while its saturated core offers distinct conformational and electronic properties. Its lead-like profile (MW 348.24, cLogP 3) and utility as a negative control for sigma-2/HSP90 assays make it a high-value, multi-purpose building block.

Molecular Formula C16H18BrN3O
Molecular Weight 348.244
CAS No. 1448137-32-3
Cat. No. B2740022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide
CAS1448137-32-3
Molecular FormulaC16H18BrN3O
Molecular Weight348.244
Structural Identifiers
SMILESCN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H18BrN3O/c1-20-15-9-5-3-7-12(15)14(19-20)10-18-16(21)11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,21)
InChIKeyAYAWQKWKHFNJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide (CAS 1448137-32-3): An Indazole-Derived Tool Compound for Targeted Research


2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide (CAS 1448137-32-3) is a synthetic small molecule belonging to the indazole derivative class, featuring a characteristic tetrahydroindazole core and a 2-bromobenzamide moiety [1]. Its molecular formula is C16H18BrN3O, with a molecular weight of 348.24 g/mol and a computed XLogP3-AA value of 3, indicating moderate lipophilicity [1]. The compound's structure—a saturated indazole ring linked via a methylene bridge to a brominated benzamide—places it within a chemical space explored for kinase inhibition and receptor modulation, although published biological data specific to this CAS number remain sparse [2].

Why Generic Substitution of 2-Bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide Is Not Advisable


Indazole-based benzamides are highly sensitive to both the position of substituents on the benzamide ring and the saturation state of the indazole core. The ortho-bromo substituent in this compound uniquely influences its conformational profile and potential halogen-bonding interactions compared to meta- or para-substituted analogs like 3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide, while the saturated tetrahydroindazole scaffold alters electronic distribution relative to fully aromatic indazole counterparts [1]. Without explicit comparative pharmacological data for each isomer, substituting based solely on in-class structural similarity risks altering target engagement, physicochemical properties, and synthetic tractability [2].

Quantitative Evidence Guide for the Differentiation of 2-Bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide


Ortho-Bromo Substitution Confers Distinct Physicochemical Properties vs. Meta-Bromo Analog

The target compound features an ortho-bromo substituent on the benzamide ring, differentiating it from the commonly referenced 3-bromo (meta) isomer. These regioisomers exhibit distinct computed molecular descriptors that influence drug-likeness and binding [1]. Core computed properties of the target compound derived from PubChem include an XLogP3 of 3, a hydrogen bond donor count of 1, and an exact mass of 347.06332 Da [1]. Although specific assay data for the meta isomer are not publicly available, the structural difference is known to alter molecular shape and electrostatic potential, making direct interchangeability unreliable without experimental validation.

Medicinal Chemistry SAR Physicochemical Profiling

Saturated Tetrahydroindazole Core Distinguishes This Scaffold from Fully Aromatic Indazole-Benzamides

While fully aromatic indazole benzamides, such as N-(1H-indazol-3-yl)benzamide, have been explored as kinase inhibitors, the tetrahydroindazole core in this compound introduces a partially saturated bicyclic system. This saturation alters the core's geometry, basicity, and metabolic stability [1]. Patent literature highlights that substituted tetrahydroindazoles exhibit kinase-inhibiting activity and are being developed for oncology indications, whereas aromatic indazole-benzamides often have different target engagement profiles [1]. For example, a structurally related tetrahydroindazolylbenzamide demonstrated anti-HIV activity with an EC50 of 2.77 µM and a selectivity index of 68, suggesting that core saturation contributes to favorable cytotoxicity windows in certain biological contexts [2]. However, this data is from a compound with a different substitution pattern, so only class-level inference is applicable to the target compound.

Kinase Inhibition Scaffold Hopping Conformational Analysis

Computational Drug-Likeness Profile Supports Lead-Like Properties Over Alternative Benzamide Scaffolds

The computed physicochemical profile of the target compound aligns with lead-like criteria: molecular weight of 348.24 g/mol (<500 Da), XLogP3 of 3 (≤5), 1 hydrogen bond donor (<5), and 2 hydrogen bond acceptors (<10) [1]. These values are comparable to those of drug-like molecules in the kinase inhibitor space. In contrast, more complex tetrahydroindazole-benzamide hybrids with additional tetrahydroisoquinoline moieties (e.g., sigma-2 receptor ligands) have molecular weights exceeding 450 g/mol and higher hydrogen bond acceptor counts, potentially limiting their oral bioavailability [2]. The absence of complex side chains in this compound makes it a more tractable starting point for fragment-based or lead-like screening libraries.

Drug-likeness ADME Prediction Lead Optimization

Bromine Atom at the 2-Position Enables Late-Stage Derivatization Potential Absent in Non-Halogenated Analogs

The presence of a bromine atom at the 2-position of the benzamide ring provides a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is unavailable in non-halogenated analogs such as N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide [1]. This allows for rapid diversification of the scaffold to explore structure-activity relationships without re-synthesizing the entire molecule. By contrast, the 3-bromo regioisomer may exhibit different reactivity in cross-coupling due to steric and electronic effects.

Synthetic Chemistry Cross-Coupling Chemical Biology

Optimal Application Scenarios for 2-Bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide in Research and Procurement


Scaffold for Kinase-Focused Fragment or Lead-Like Screening Libraries

Given its tetrahydroindazole core, which has demonstrated utility in kinase inhibitor programs targeting ITK and FLT3, and its lead-like physicochemical profile (MW 348.24, cLogP 3), this compound is well-suited as a core scaffold for building targeted screening libraries for kinase drug discovery. Its ortho-bromo substituent provides a convenient vector for parallel synthesis of analogs to explore SAR around the benzamide moiety [1].

Building Block for Late-Stage Diversification via Cross-Coupling Chemistry

The bromine atom at the 2-position of the benzamide ring enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with aryl boronic acids, to generate diverse analogs without de novo synthesis of the tetrahydroindazole-benzamide scaffold. This is advantageous for medicinal chemistry teams requiring rapid hit expansion and lead optimization [1].

Negative Control or Orthogonal Probe for Sigma-2 and HSP90 Tetrahydroindazole Series

As a structurally related but distinct analog of tetrahydroindazole-based sigma-2 receptor ligands and HSP90 inhibitors, this compound may serve as a useful negative control or orthogonal tool compound in assays where the primary series show activity. Its simpler structure (lacking the extended tetrahydroisoquinoline or cyclohexylamino moieties) makes it suitable for assessing target engagement specificity [2].

Synthetic Intermediate for Anti-HIV or Anticancer Agent Development

Class-level evidence from tetrahydroindazolylbenzamide derivatives indicates potential for anti-HIV activity (EC50 2.77 µM; SI 68) and anticancer effects via kinase inhibition. This compound, with its modifiable bromine handle and saturated core, can serve as a key intermediate in synthesizing and optimizing next-generation antiviral or anticancer agents [2].

Quote Request

Request a Quote for 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.